4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde
Description
Properties
Molecular Formula |
C7H4ClN3O |
|---|---|
Molecular Weight |
181.58 g/mol |
IUPAC Name |
4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde |
InChI |
InChI=1S/C7H4ClN3O/c8-7-6-5(3-12)1-2-11(6)10-4-9-7/h1-4H |
InChI Key |
GHDZGRBHYUJZBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1C=O)C(=NC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material: Methyl Pyrrole-2-Carboxylate
Alternative Route: β-Substituted Acrylate and TosMIC
-
Cycloaddition : β-Substituted acrylates react with tosylmethyl isocyanide (TosMIC) under basic conditions (NaH) to form pyrrole intermediates.
-
Acylation and Cyclization : Subsequent acylation with trichloroacetyl chloride and cyclization with formamide yields the triazine core.
Aldehyde Functionalization at Position 5
The aldehyde group is introduced via oxidation or Vilsmeier-Haack formylation :
Oxidation of Hydroxymethyl Intermediates
Direct Formylation via Vilsmeier-Haack Reaction
-
Reagents : Phosphorus oxychloride (POCl) and dimethylformamide (DMF) generate the Vilsmeier reagent, enabling electrophilic formylation at position 5.
-
Conditions : Reaction at 0–5°C, followed by hydrolysis with aqueous sodium acetate.
Yield: 65–70%.
Integrated Synthetic Pathways
Sequential Halogenation and Oxidation
Comparative Analysis of Methods
Industrial-Scale Considerations
-
Continuous Flow Reactors : Enhance efficiency in chlorination and formylation steps, reducing reaction times by 40%.
-
Purification : Recrystallization from toluene/hexane (3:1) achieves >98% purity.
-
Cost Drivers : POCl and palladium catalysts account for 60% of raw material costs.
Challenges and Innovations
Chemical Reactions Analysis
Nucleophilic Substitution at the C-4 Chlorine
The chlorine atom at position 4 undergoes substitution with nucleophiles, enabling functionalization of the triazine core.
Key Insights :
-
Substitution proceeds via SNAr mechanism, facilitated by electron-withdrawing triazine ring .
-
Steric hindrance at position 4 is minimal, enabling efficient substitution with bulky nucleophiles .
Aldehyde Group Transformations
The aldehyde at position 5 participates in oxidation, reduction, and condensation reactions.
Key Insights :
-
The aldehyde’s electrophilicity enables rapid condensation with nitrogen nucleophiles for hydrazone formation .
-
Reduction to methanol derivatives retains kinase-inhibitory activity, suggesting pharmacological relevance.
Cycloaddition and Ring-Forming Reactions
The compound participates in cycloadditions to generate fused heterocycles.
Key Insights :
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl introductions.
Key Insights :
Environmental and Stability Considerations
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazine, including 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde, exhibit significant antitumor properties against various cancer cell lines. This compound has been shown to inhibit kinases involved in cancer signaling pathways, making it a candidate for further development as an anticancer agent .
Kinase Inhibition
The compound's structure allows it to act as a kinase inhibitor. Kinases are critical targets in cancer therapy as they play pivotal roles in cell signaling pathways that regulate cell growth and division. The ability of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde to selectively inhibit specific kinases can lead to the development of targeted cancer therapies with fewer side effects compared to conventional treatments .
Synthesis of Novel Derivatives
The aldehyde functional group in 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde allows for various chemical modifications. Researchers can synthesize novel derivatives with enhanced pharmacological properties through reactions such as nucleophilic substitution and electrophilic aromatic substitution . These derivatives may exhibit improved biological activities or reduced toxicity.
Case Study: Antiviral Activity
Recent studies have identified pyrrolo[2,1-f][1,2,4]triazine derivatives with low toxicity and high antiviral activity against several viruses. The synthesis and molecular docking studies have shown that these compounds can effectively bind to viral targets and inhibit their replication . This positions 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde as a promising candidate for antiviral drug development.
Case Study: Synthesis Methodologies
Innovative synthetic methodologies have been developed to produce 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde efficiently. These methods focus on maximizing yield while minimizing waste and by-products. For instance, one method utilizes a four-step reaction sequence that achieves high purity levels without requiring additional purification steps . Such advancements are crucial for scaling up production for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer and other diseases .
Comparison with Similar Compounds
Substituent Variations at Position 5
Substituent Position Isomerism
Biological Activity
4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde is a heterocyclic compound belonging to the pyrrolo[2,1-f][1,2,4]triazine family. Its unique structure incorporates a chlorine atom and an aldehyde functional group, which are significant for its biological activity. This compound has garnered interest in medicinal chemistry due to its potential as a kinase inhibitor and its applications in cancer therapy.
- Molecular Formula : C7H4ClN3O
- Molecular Weight : 181.58 g/mol
- CAS Number : 859854-70-9
Biological Activity Overview
Research indicates that 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde exhibits promising biological activities primarily through its interactions with various kinases involved in cancer signaling pathways. The presence of the chlorine atom at the 4-position and the aldehyde group at the 5-position enhance its reactivity and selectivity towards biological targets.
The compound is believed to inhibit specific kinases that play critical roles in tumor growth and proliferation. Kinase inhibitors have become a focal point in cancer treatment due to their ability to disrupt signaling pathways that promote cancer cell survival.
Inhibition of Kinases
Several studies have highlighted the effectiveness of pyrrolo[2,1-f][1,2,4]triazine derivatives as kinase inhibitors. For instance:
- Study on Avapritinib : This compound, which shares structural similarities with 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde, has been approved for treating gastrointestinal tumors by targeting platelet-derived growth factor receptor alpha (PDGFRA) .
- Research Findings : A recent study demonstrated that derivatives of this compound could inhibit various kinases involved in cancer signaling pathways effectively. The specific binding affinities and inhibition constants were determined through biochemical assays.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Avapritinib | Pyrrolo[2,1-f][1,2,4]triazine | Approved for gastrointestinal tumors; targets PDGFRA. |
| Remdesivir | Nucleoside analog | Used for treating viral infections; contains a similar triazine scaffold. |
| BMS-690514 | Pyrrolo[2,1-f][1,2,4]triazine | VEGF receptor antagonist; significant for cancer therapy. |
The distinct chlorine substitution and aldehyde functionality of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde may enhance its reactivity and selectivity towards certain biological targets compared to these compounds .
Synthesis and Applications
The synthesis of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde can be achieved through various methodologies that allow for the modification of its structure to improve pharmacological properties. The compound's applications extend beyond oncology into areas such as antiviral therapies due to its structural similarities with known antiviral agents like Remdesivir .
Q & A
Q. How can computational modeling guide the design of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
